molecular formula C28H27ClN2O3 B12200235 7-(2-(4-(3-chlorophenyl)piperazin-1-yl)ethoxy)-2-methyl-3-phenyl-4H-chromen-4-one

7-(2-(4-(3-chlorophenyl)piperazin-1-yl)ethoxy)-2-methyl-3-phenyl-4H-chromen-4-one

Cat. No.: B12200235
M. Wt: 475.0 g/mol
InChI Key: OCLDCRQIJIZMKC-UHFFFAOYSA-N
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Description

The compound 7-(2-(4-(3-chlorophenyl)piperazin-1-yl)ethoxy)-2-methyl-3-phenyl-4H-chromen-4-one is a complex organic molecule that features a piperazine ring, a chromenone core, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-(4-(3-chlorophenyl)piperazin-1-yl)ethoxy)-2-methyl-3-phenyl-4H-chromen-4-one typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring and the chromenone core.

    Reduction: Reduction reactions can target the carbonyl group in the chromenone core.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

Biologically, the compound’s piperazine ring is known for its activity in various biological systems. It can be used in the study of receptor-ligand interactions and enzyme inhibition.

Medicine

Piperazine derivatives are known for their activity against a range of diseases, including psychiatric disorders and infections .

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 7-(2-(4-(3-chlorophenyl)piperazin-1-yl)ethoxy)-2-methyl-3-phenyl-4H-chromen-4-one involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, modulating their activity. The chromenone core can participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7-(2-(4-(3-chlorophenyl)piperazin-1-yl)ethoxy)-2-methyl-3-phenyl-4H-chromen-4-one lies in its combination of a piperazine ring and a chromenone core, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development.

Properties

Molecular Formula

C28H27ClN2O3

Molecular Weight

475.0 g/mol

IUPAC Name

7-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethoxy]-2-methyl-3-phenylchromen-4-one

InChI

InChI=1S/C28H27ClN2O3/c1-20-27(21-6-3-2-4-7-21)28(32)25-11-10-24(19-26(25)34-20)33-17-16-30-12-14-31(15-13-30)23-9-5-8-22(29)18-23/h2-11,18-19H,12-17H2,1H3

InChI Key

OCLDCRQIJIZMKC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCCN3CCN(CC3)C4=CC(=CC=C4)Cl)C5=CC=CC=C5

Origin of Product

United States

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